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Acid-PEG9-t-butyl ester

Cat. No.: B12423805
M. Wt: 570.7 g/mol
InChI Key: PFVZSRZLXIYZBF-UHFFFAOYSA-N
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Description

The Significance of Polyethylene (B3416737) Glycol (PEG) Moieties in Contemporary Chemical Biology and Materials Science Research

Polyethylene glycol (PEG) is a polyether compound with a wide range of applications in medicine and industry. wikipedia.org Its structure is typically represented as H−(O−CH2−CH2)n−OH. wikipedia.org Depending on the molecular weight, it can also be known as polyethylene oxide (PEO) or polyoxyethylene (POE). wikipedia.org These polymers are soluble in water and many organic solvents. sigmaaldrich.com

Role of PEGylation in Modulating Molecular Architecture and Aqueous Solubility in Research Systems

PEGylation is the process of covalently attaching PEG chains to molecules such as proteins, peptides, or small drugs. sigmaaldrich.comekb.eg This technique is a cornerstone in the development of therapeutic agents and functional materials. researchgate.net The hydrophilic nature of PEG, stemming from the repeating ethylene (B1197577) oxide units that form hydrogen bonds with water, significantly enhances the aqueous solubility of hydrophobic molecules to which it is attached. ekb.egchempep.com This is crucial for improving the bioavailability and formulation of various research compounds. ekb.egnih.gov

The molecular architecture of PEG itself can be varied, with linear, branched, or multi-arm structures available, allowing for precise control over the properties of the resulting conjugate. researchgate.netsigmaaldrich.com The flexibility of the PEG chain also plays a role in its effectiveness, providing conformational freedom. chempep.com By adjusting the length and density of the PEG chains, researchers can fine-tune the hydrodynamic radius of a molecule, which in turn affects its pharmacokinetic profile. nih.gov For instance, increasing the hydrodynamic size can reduce renal clearance, thereby extending the circulation time of a therapeutic agent. chempep.com

Biocompatibility Considerations and Non-Immunogenic Properties of PEG in Research Applications

PEG is generally considered biocompatible and non-toxic, making it suitable for a wide array of biomedical applications. ekb.egnumberanalytics.com It is approved by the FDA for various uses in medicine. sigmaaldrich.com The "stealth" properties of PEG are particularly noteworthy; it creates a hydration shell around the conjugated molecule, which can reduce protein adsorption and recognition by the immune system. chempep.comnih.gov This non-immunogenic characteristic is a significant advantage, as it minimizes the risk of an adverse immune response to the conjugated entity. chempep.comnumberanalytics.com

However, it is important to note that while PEG is generally non-immunogenic, there have been documented cases of anti-PEG antibodies. chempep.comnih.gov Despite this, PEG remains a widely used and valuable tool in research for its ability to improve the biocompatibility of various molecules and materials. ekb.egnumberanalytics.com

Importance of Acid-Labile Protecting Groups in Multi-Step Organic Synthesis and Functionalization Strategies

In the intricate process of synthesizing complex organic molecules, it is often necessary to selectively protect certain functional groups to prevent them from reacting out of turn. numberanalytics.com Protecting groups are temporary modifications that mask the reactivity of a functional group, allowing chemical transformations to be performed on other parts of the molecule. numberanalytics.com After the desired reactions are complete, the protecting group is removed to restore the original functionality. wikipedia.org

The tert-Butyl Ester as a Carboxylic Acid Protecting Group

The tert-butyl ester is a widely used protecting group for carboxylic acids in organic synthesis. thieme.de Its popularity stems from its high stability under a variety of conditions, including exposure to nucleophiles and reducing agents. thieme.dethieme-connect.com This stability allows for a broad range of chemical reactions to be carried out on other parts of the molecule without affecting the protected carboxylic acid.

The key feature of the tert-butyl ester is its susceptibility to cleavage under acidic conditions. thieme.de This "acid-lability" allows for its selective removal, often using reagents like trifluoroacetic acid (TFA), to regenerate the carboxylic acid. thieme.debiochempeg.com This deprotection step is typically clean and efficient. thieme.de

PropertyDescriptionSource(s)
Stability Excellent stability against nucleophiles and reducing agents. thieme.dethieme-connect.com
Deprotection Conveniently deprotected under acidic conditions (e.g., TFA). thieme.debiochempeg.com
Utility Widely used for the protection of carboxylic acids in multi-step synthesis. thieme.de

Orthogonal Deprotection Strategies in Complex Synthetic Pathways

In the synthesis of complex molecules with multiple functional groups, it is often necessary to deprotect them sequentially. This requires an "orthogonal" protection strategy, where different protecting groups can be removed under distinct conditions without affecting each other. thieme-connect.deorganic-chemistry.org For example, one protecting group might be removed by acid, another by base, and a third by hydrogenolysis. nih.govrsc.orgrsc.org

This approach provides chemists with precise control over the synthetic route, allowing for the stepwise construction of intricate molecular architectures. bham.ac.uk The ability to selectively unmask a specific functional group at a particular stage of a synthesis is a powerful tool in modern organic chemistry. organic-chemistry.org

Contextualizing Acid-PEG9-t-butyl ester within Heterobifunctional Linker Chemistry

This compound is a prime example of a heterobifunctional linker, a molecule that possesses two different reactive functional groups. biochempeg.combroadpharm.com In this case, the molecule features a carboxylic acid at one end and a t-butyl ester at the other, connected by a nine-unit polyethylene glycol (PEG9) spacer. nih.gov

The carboxylic acid end can be reacted with various nucleophiles, such as amines, to form stable amide bonds. The t-butyl ester end, as discussed, serves as a protected carboxylic acid that can be deprotected under acidic conditions to reveal a free carboxylic acid. broadpharm.com The PEG9 spacer imparts increased aqueous solubility and provides a flexible linker between the two functional ends. broadpharm.combroadpharm.com

This unique combination of features makes this compound a valuable tool in various research areas, particularly in the construction of more complex molecules like Proteolysis Targeting Chimeras (PROTACs). medchemexpress.commedchemexpress.cominvivochem.com PROTACs are molecules designed to bring a target protein into proximity with an E3 ubiquitin ligase, leading to the degradation of the target protein. The linker plays a crucial role in the efficacy of a PROTAC, and PEG-based linkers like this compound are often employed. invivochem.com

FeatureDescriptionSource(s)
Structure A nine-unit PEG spacer with a terminal carboxylic acid and a t-butyl ester. nih.gov
Functionality Heterobifunctional, with a reactive carboxylic acid and a protected carboxylic acid. biochempeg.combroadpharm.com
Application Used as a linker in the synthesis of complex molecules, such as PROTACs. medchemexpress.commedchemexpress.cominvivochem.com
Properties The PEG spacer enhances solubility and provides flexibility. broadpharm.combroadpharm.com

Structural Attributes of this compound as a Versatile Synthetic Intermediate

This compound is a heterobifunctional molecule that serves as a valuable building block in organic synthesis. Its structure is characterized by three key components: a terminal carboxylic acid, a nine-unit polyethylene glycol (PEG9) spacer, and a tert-butyl (t-butyl) ester protecting group. nih.govsmolecule.com The t-butyl ester protects the carboxylic acid functionality and can be selectively removed under acidic conditions. chemicalbook.combroadpharm.combroadpharm.com The hydrophilic PEG9 chain enhances the solubility of the molecule in aqueous media. broadpharm.combroadpharm.com This combination of a reactive carboxylic acid and a protected functional group makes this compound a versatile intermediate for a variety of chemical conjugations.

Table 1: Structural and Chemical Properties of this compound

Property Value
Molecular Formula C26H50O13
Molecular Weight 570.7 g/mol smolecule.com
Appearance Varies (can be a solid or oil)
Solubility Soluble in water, DMSO, DCM, and DMF broadpharm.combroadpharm.com

| Key Functional Groups | Carboxylic Acid, Polyethylene Glycol (PEG9), t-butyl ester |

This table summarizes the key properties of this compound.

Academic Research Avenues Enabled by Bifunctional PEG Linkers

Bifunctional PEG linkers, such as this compound, have opened up numerous avenues in academic research. These linkers are instrumental in connecting different molecular entities, enabling the creation of complex architectures with tailored properties. scholaris.ca The ability to selectively deprotect one end of the linker allows for controlled, sequential reactions, which is crucial in the synthesis of well-defined conjugates. beilstein-journals.orgbeilstein-journals.org

Furthermore, these linkers are employed in the study of protein function. By tethering polypeptides together using bifunctional PEG reagents, researchers can investigate protein-protein interactions and the mechanistic features of molecular motors like ATP synthase. scholaris.ca This approach allows for the maintenance of proximity between proteins without directly altering their interactive surfaces. scholaris.ca

The development of PROTACs (Proteolysis Targeting Chimeras) is another research area where bifunctional PEG linkers are essential. chemicalbook.commedchemexpress.comchemicalbook.com PROTACs are molecules designed to recruit a target protein to an E3 ubiquitin ligase, leading to the degradation of the target protein. A PEG linker connects the target-binding moiety and the E3 ligase-binding moiety, and its length and composition can significantly impact the efficacy of the resulting PROTAC.

Table 2: Research Applications of Bifunctional PEG Linkers

Research Area Application of Bifunctional PEG Linker Key Findings
Antibody-Drug Conjugates (ADCs) Site-specific coupling of small molecule drugs to antibody proteins. mdpi.com PEG linkers can prolong the circulation half-life of miniaturized ADCs, leading to improved therapeutic efficacy in animal models. mdpi.com
Protein Function Studies Tethering polypeptides to probe protein function, such as in ATP synthase. scholaris.ca Demonstrates the feasibility of studying mechanistic features of molecular motors through PEG-based conjugation. scholaris.ca
PROTAC Development Used in the synthesis of PROTACs to link a target-binding molecule and an E3 ligase ligand. chemicalbook.commedchemexpress.comchemicalbook.com The PEG linker is a critical component for achieving effective protein degradation.

| Peptide Synthesis | Utilized in liquid-phase peptide synthesis on PEG supports. nih.gov | Allows for the synthesis of free and fully side-chain protected peptides. nih.gov |

This table highlights various research findings and applications of bifunctional PEG linkers.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H50O13 B12423805 Acid-PEG9-t-butyl ester

Properties

Molecular Formula

C26H50O13

Molecular Weight

570.7 g/mol

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid

InChI

InChI=1S/C26H50O13/c1-26(2,3)39-25(29)5-7-31-9-11-33-13-15-35-17-19-37-21-23-38-22-20-36-18-16-34-14-12-32-10-8-30-6-4-24(27)28/h4-23H2,1-3H3,(H,27,28)

InChI Key

PFVZSRZLXIYZBF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O

Origin of Product

United States

Chemical Reactivity and Mechanistic Studies of Acid Peg9 T Butyl Ester

Selective Deprotection of the tert-Butyl Ester Group

The removal of the tert-butyl group is a critical step in utilizing Acid-PEG9-t-butyl ester in bioconjugation and materials science. This process can be initiated through acidic hydrolysis or thermal pathways.

Acidic Hydrolysis Mechanisms and Conditions (e.g., TFA, HCl)

Acid-catalyzed cleavage is the most common method for deprotecting tert-butyl esters. google.com The reaction is typically performed using strong acids such as Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl). acsgcipr.orggoogle.com

The mechanism for this reaction proceeds via protonation of the carbonyl oxygen of the ester, which increases the electrophilicity of the carbonyl carbon. acsgcipr.org This is followed by the cleavage of the oxygen-tert-butyl bond, which results in the formation of a stable tertiary carbocation (the t-butyl cation) and the free carboxylic acid. acsgcipr.orgstackexchange.com The t-butyl cation is subsequently neutralized, typically through deprotonation by the conjugate base of the acid (e.g., trifluoroacetate), to form isobutylene (B52900) gas. stackexchange.comechemi.com This final step regenerates the acid, meaning the acid is, in principle, catalytic. stackexchange.com However, in practice, an excess of acid is often used to ensure the reaction goes to completion. stackexchange.comechemi.com

Commonly employed conditions involve dissolving the ester in a solvent like dichloromethane (B109758) (DCM) and adding TFA, often in a 1:1 ratio, and stirring at room temperature for several hours. rsc.org Anhydrous HCl in a solvent like dioxane is also an effective reagent for this transformation. acsgcipr.orgnih.gov

Table 1: Typical Conditions for Acidic Deprotection of tert-Butyl Esters
ReagentSolventTemperatureTypical Reaction TimeReference
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)Room Temperature1-5 hours rsc.org
Hydrochloric Acid (HCl)DioxaneRoom Temperature30 minutes nih.gov
Phosphoric Acid (Aqueous)--- organic-chemistry.org
Formic Acid--- acsgcipr.org

Thermal Deprotection Pathways for tert-Butyl Esters

An alternative to acid-mediated deprotection is the use of thermal energy to cleave the tert-butyl ester. nih.gov This method, often referred to as thermolysis, avoids the use of additional chemical reagents. nih.gov The process typically requires high temperatures, in the range of 120-240°C, and can be effectively carried out in a continuous plug flow reactor. nih.gov

The thermal decomposition pathway involves the elimination of isobutylene, which liberates the carboxylic acid. utwente.nl This reaction is particularly useful for amphoteric amino acid derivatives and has been demonstrated to proceed in good to high yield with reaction times of 15-40 minutes under continuous flow conditions. nih.gov The primary products are the desired carboxylic acid and isobutylene gas. utwente.nl

Kinetic Studies of Deprotection under Varying Conditions

The rate of tert-butyl ester hydrolysis is highly dependent on reaction conditions such as pH and temperature. Kinetic studies on tert-butyl formate, a structural analog, reveal that the hydrolysis rate is slowest in the neutral pH range of 5 to 7. usgs.gov Outside this range, both acidic and basic conditions significantly accelerate the reaction. usgs.gov

The activation energy for the hydrolysis reaction also varies with pH. For tert-butyl formate, the activation energies for neutral, acid-catalyzed, and base-catalyzed hydrolysis were determined to be 78 ± 5, 59 ± 4, and 88 ± 11 kJ/mol, respectively. usgs.gov A detailed kinetic study of a de-tert-butylation reaction mediated by a triarylamminium radical cation showed that quantitative deprotection could be achieved within 40 minutes. acs.orgacs.org

Table 2: Hydrolysis Half-life of tert-Butyl Formate (Model Compound) at 22°C
ConditionEstimated Half-lifeReference
Neutral pH5 days usgs.gov
pH 118 minutes usgs.gov

Post-Deprotection Reactivity of the Liberated Carboxylic Acid

Once the tert-butyl group is removed, the resulting terminal carboxylic acid of the PEG linker is available for a variety of conjugation reactions. The most common applications involve forming amide or ester bonds. axispharm.com

Amide Bond Formation with Primary Amines using Coupling Reagents (e.g., EDC, HATU)

The formation of a stable amide bond is a frequently used strategy in bioconjugation. This reaction is achieved by coupling the liberated carboxylic acid with a primary amine. Because direct reaction is slow, coupling reagents are used to activate the carboxylic acid. mychemblog.com

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a water-soluble carbodiimide (B86325) that activates the carboxyl group to form a highly reactive O-acylisourea intermediate. chemistrysteps.com This intermediate is susceptible to nucleophilic attack by a primary amine, which leads to the formation of the amide bond and the release of a soluble urea (B33335) byproduct. chemistrysteps.com The reaction is often most effective under acidic conditions (pH 4.5). axispharm.com

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is another highly efficient coupling reagent. mychemblog.comwikipedia.org In the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), HATU reacts with the carboxylic acid to form an OAt-active ester. wikipedia.orgyoutube.comcommonorganicchemistry.com This activated ester is very reactive and couples rapidly with a primary amine to form the desired amide with high efficiency. wikipedia.orgcommonorganicchemistry.com The high efficiency of HATU is attributed to the neighboring group effect of the pyridine (B92270) nitrogen, which stabilizes the transition state. wikipedia.org

Table 3: Comparison of Common Amide Coupling Reagents
ReagentMechanismTypical BaseKey FeaturesReference
EDCForms O-acylisourea intermediateNone required, but pH control is importantWater-soluble, byproduct is easily removed chemistrysteps.comaxispharm.com
HATUForms OAt-active esterDIPEA or TriethylamineVery high efficiency, fast reaction rates, less epimerization wikipedia.orgpeptide.com

Esterification Reactions with Alcohols

The deprotected carboxylic acid can also react with alcohols to form ester bonds. axispharm.com This process, known as esterification, typically involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄). acsgcipr.orgaxispharm.com The acid protonates the carbonyl oxygen of the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol. acsgcipr.org

Alternatively, coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) can be used to facilitate the reaction under milder conditions. axispharm.com The reaction is versatile, and polyethylene (B3416737) glycol (PEG) based esters are commonly formed by reacting the PEG-carboxylic acid with a fatty acid or other alcohol-containing molecule. venus-goa.comjustia.com Generally, primary and secondary alcohols are most suitable for this reaction, as tertiary alcohols are more prone to elimination side reactions. researchgate.net

Nucleophilic Substitution Reactions Involving Related Functional Groups

The bifunctional nature of this compound, featuring a terminal carboxylic acid and a t-butyl protected carboxyl group, allows for a range of nucleophilic substitution reactions. The reactivity of each functional group can be selectively addressed under specific conditions.

The terminal carboxylic acid can be activated to react with nucleophiles, most notably primary amines, to form stable amide bonds. libretexts.org This nucleophilic acyl substitution is not spontaneous and requires the use of activating agents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS). broadpharm.com The activators convert the hydroxyl group of the carboxylic acid into a better leaving group, facilitating the attack by the amine nucleophile. libretexts.org This reaction proceeds through a tetrahedral intermediate, followed by the elimination of the leaving group to form the amide. vanderbilt.eduuomustansiriyah.edu.iq

Conversely, the t-butyl ester group serves as a protecting group for the other carboxyl functionality. It is stable under neutral and basic conditions but can be cleaved via nucleophilic substitution under acidic conditions. acsgcipr.org This deprotection regenerates the carboxylic acid, which can then be used for further conjugation. acsgcipr.org

Beyond the inherent functional groups of this compound, related PEGylated molecules demonstrate a broader scope of nucleophilic substitution reactions. For instance, modifying the terminal group to a mesylate creates an excellent leaving group, making the molecule susceptible to substitution by various nucleophiles. broadpharm.com Similarly, PEG derivatives functionalized with NHS esters react readily with primary amines, while those with maleimide (B117702) groups specifically target thiol groups to form stable thioether linkages. broadpharm.com

Table 1: Summary of Nucleophilic Substitution Reactions in Related PEG Esters

PEG Functional Group Nucleophile Resulting Linkage Conditions
Carboxylic AcidPrimary AmineAmideRequires activators (e.g., EDC, DCC)
t-Butyl EsterWater/AcidCarboxylic AcidAcidic (e.g., TFA, HCl) acsgcipr.org
NHS EsterPrimary AmineAmidepH 7-9 broadpharm.com
MaleimideThiol (Sulfhydryl)ThioetherpH 6.5-7.5 broadpharm.com
MesylateVarious NucleophilesVariesGeneral substitution conditions

Mechanistic Insights into Functional Group Transformations

The transformation of the functional groups on this compound proceeds through distinct mechanistic pathways.

The deprotection of the t-butyl ester is an acid-catalyzed hydrolysis reaction. acsgcipr.org The mechanism begins with the protonation of the carbonyl oxygen of the ester, which increases the electrophilicity of the carbonyl carbon. acsgcipr.org However, due to the stability of the tertiary carbocation, the reaction proceeds via the formation of a t-butyl cation. acsgcipr.orgstackexchange.com The protonated ester cleaves to form the carboxylic acid and a relatively stable t-butyl carbocation. acsgcipr.orgstackexchange.com This cation is then typically neutralized by deprotonation, yielding isobutylene as a gaseous byproduct. acsgcipr.orgstackexchange.com This pathway highlights why t-butyl esters are particularly acid-labile compared to other alkyl esters.

The formation of an amide bond from the terminal carboxylic acid follows the general mechanism of nucleophilic acyl substitution. vanderbilt.edumasterorganicchemistry.com The reaction is initiated by an activating agent, which converts the hydroxyl of the carboxylic acid into a good leaving group. An amine nucleophile then attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. uomustansiriyah.edu.iq The collapse of this intermediate expels the leaving group and forms the stable amide bond. uomustansiriyah.edu.iq

Role of the PEG Spacer in Reaction Kinetics and Steric Effects

The polyethylene glycol (PEG) spacer is not merely an inert linker; it actively influences the chemical reactivity of the terminal functional groups through steric and conformational effects. broadpharm.comnih.gov The PEG9 chain is flexible and hydrophilic, creating a dynamic "conformational cloud" or hydrodynamic shell around the molecule. mdpi.com

This PEG cloud can create steric hindrance, which may reduce the accessibility of the reactive termini to incoming nucleophiles or substrates. nih.govcreativepegworks.com The magnitude of this steric shielding effect is dependent on the length and density of the PEG chain; longer chains exert a more significant hindrance. nih.govresearchgate.net This can lead to a decrease in reaction rates compared to non-PEGylated analogues. researchgate.net For example, studies on PEGylated proteins show that the bioactivity can be reduced due to the PEG chain sterically blocking the interaction with its receptor. nih.gov

However, the flexible nature of the PEG spacer also ensures that the functional groups have a degree of mobility, which can be beneficial for positioning the reactive end for optimal interaction with a target molecule on a surface. mdpi.com The hydrophilicity of the PEG chain also enhances solubility in aqueous media, which can be advantageous for reactions in biological systems. broadpharm.com Molecular dynamics simulations have suggested that while PEG spacers have little effect on the conformation of small neutral peptides, they can significantly affect the conformation of highly charged peptides. nih.gov

Table 2: Influence of PEG Spacer Properties on Reactivity

PEG Property Effect Impact on Reaction
Chain Length Increased steric hindrance with longer chains nih.govMay decrease reaction rates by shielding functional groups. nih.govresearchgate.net
Flexibility Allows mobility of terminal functional groupsCan facilitate proper orientation for binding. mdpi.com
Hydrophilicity Increases solubility in aqueous mediaEnhances reaction efficiency in aqueous buffers. broadpharm.com
Conformational Cloud Creates a protective layerReduces non-specific interactions and aggregation. mdpi.com

Investigation of Side Reactions and By-product Formation

During the synthesis and subsequent reactions of PEGylated molecules like this compound, the formation of side products is a critical consideration. A primary source of side reactions stems from impurities in the PEG starting materials.

Historically, monofunctional methoxyPEG (mPEG) reagents contained impurities of PEG diol. creativepegworks.com If a diol impurity is present during an activation step designed to functionalize one end of the chain, it can lead to the formation of a bifunctional PEG reagent. When this bifunctional reagent is used in a subsequent reaction, it can cause cross-linking between target molecules, leading to the formation of dimers or larger aggregates. creativepegworks.com This significantly complicates purification and reduces the yield of the desired mono-PEGylated product.

Another potential side reaction is intramolecular transesterification or back-biting, particularly during polymerization or under certain catalytic conditions, which can lead to the formation of macrocyclic polymers. researchgate.net In the context of coupling reactions, such as amide bond formation using DCC, the primary by-product is dicyclohexylurea (DCU). researchgate.net While this is an expected part of the reaction, its precipitation from the reaction mixture can sometimes interfere with monitoring the reaction's progress, though its formation also serves as an indicator that the coupling is proceeding. researchgate.net Furthermore, during the acid-catalyzed deprotection of the t-butyl ester, the formation of isobutylene is an expected by-product. acsgcipr.orgstackexchange.com

Advanced Analytical Characterization in Chemical Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for confirming the covalent structure of Acid-PEG9-t-butyl ester, providing detailed information about the polyethylene (B3416737) glycol (PEG) backbone and its terminal functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural verification of this compound, offering precise insights into the arrangement of protons (¹H NMR) and carbon atoms (¹³C NMR) within the molecule.

In ¹H NMR analysis, the large singlet peak corresponding to the nine equivalent protons of the tert-butyl group is one of the most characteristic signals, typically appearing in the upfield region of the spectrum. acdlabs.com The extensive repeating ethylene (B1197577) glycol units of the PEG chain produce a dominant, complex multiplet signal, which is a hallmark of PEG compounds. researchgate.net Protons on the methylene (B1212753) groups adjacent to the ester and carboxylic acid functionalities are deshielded and thus appear at distinct chemical shifts further downfield.

¹³C NMR spectroscopy complements the proton analysis by providing data for the carbon skeleton. The carbonyl carbons of the ester and carboxylic acid groups are found in the far downfield region. The quaternary carbon and the methyl carbons of the tert-butyl group have distinct and easily identifiable resonances. acdlabs.com The repeating -CH₂CH₂O- units of the PEG chain give rise to a strong signal in the region typical for ether linkages. nih.gov

Interactive Table 1: Representative ¹H NMR Chemical Shifts for this compound Note: Data are typical values and may vary based on solvent and experimental conditions.

Assignment Typical Chemical Shift (δ, ppm) Multiplicity Integration
-C(CH ₃)₃ ~ 1.45 Singlet 9H
-COO-CH₂ - ~ 2.4-2.6 Triplet 2H
-O-CH₂ CH₂ -O- (PEG Backbone) ~ 3.65 Multiplet ~36H
-CH₂ -COOH ~ 3.7-3.8 Triplet 2H

Interactive Table 2: Representative ¹³C NMR Chemical Shifts for this compound Note: Data are typical values and may vary based on solvent and experimental conditions.

Assignment Typical Chemical Shift (δ, ppm)
-C(C H₃)₃ ~ 28
-C (CH₃)₃ ~ 81
-O-C H₂C H₂-O- (PEG Backbone) ~ 70-71
-C H₂-COO- ~ 35
-C H₂-COOH ~ 30
-C =O (Ester) ~ 171

Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the key functional groups present in this compound by detecting the absorption of infrared radiation corresponding to specific molecular vibrations. The spectrum provides clear evidence for the carboxylic acid, the ester, and the polyether backbone.

The most prominent features in the FT-IR spectrum include:

A very broad absorption band in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydrogen-bonded carboxylic acid group. orgchemboulder.com

Strong, sharp absorption peaks for the carbonyl (C=O) stretching vibrations. The ester carbonyl typically appears at a slightly higher wavenumber (around 1735 cm⁻¹) than the carboxylic acid carbonyl (around 1710 cm⁻¹). vscht.cz

A very strong and characteristic absorption band for the C-O-C ether stretching of the PEG backbone, which dominates the fingerprint region around 1100 cm⁻¹. nih.gov

C-H stretching vibrations from the alkyl portions of the molecule are observed in the 2850-3000 cm⁻¹ region. vscht.cz

Interactive Table 3: Characteristic FT-IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibrational Mode Functional Group Intensity
2500-3300 O-H stretch Carboxylic Acid Strong, Very Broad
2850-3000 C-H stretch Alkyl Medium to Strong
~ 1735 C=O stretch tert-Butyl Ester Strong
~ 1710 C=O stretch Carboxylic Acid Strong

Mass Spectrometry for Molecular Weight and Purity Assessment

Mass spectrometry (MS) is a critical technique for determining the molecular weight of this compound and assessing its purity by identifying potential impurities.

Electrospray Ionization-Mass Spectrometry (ESI-MS) is a soft ionization technique well-suited for analyzing polar and thermally fragile molecules like PEG derivatives. It typically generates intact molecular ions with minimal fragmentation. For PEG compounds, these ions are often observed as adducts with sodium ([M+Na]⁺) or ammonium (B1175870) ([M+NH₄]⁺) ions. The resulting mass spectrum can confirm the molecular weight of the main compound and reveal the presence of oligomers with different numbers of ethylene glycol units.

Tandem Mass Spectrometry (MS/MS) provides further structural confirmation through controlled fragmentation of a selected precursor ion. For this compound, characteristic fragmentation pathways include:

The neutral loss of isobutylene (B52900) (C₄H₈, 56 Da) from the tert-butyl ester group, a hallmark fragmentation for this protecting group. doaj.org

Sequential losses of ethylene glycol units (C₂H₄O, 44 Da) from the PEG chain, which confirms the polymeric backbone structure.

This fragmentation pattern allows for detailed verification of both the end-groups and the repeating unit of the molecule.

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio of the molecular ion, often to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental composition of the molecule. For this compound, the expected chemical formula is C₂₅H₄₈O₁₃. HRMS can be used to confirm this formula by comparing the experimentally measured exact mass with the theoretically calculated mass. Any significant deviation could indicate an incorrect structural assignment or the presence of impurities. researchgate.net

Interactive Table 4: HRMS Data for this compound

Parameter Value
Chemical Formula C₂₅H₄₈O₁₃
Calculated Monoisotopic Mass 556.3146 Da
Expected [M+H]⁺ Ion 557.3224 Da
Expected [M+Na]⁺ Ion 579.3043 Da

Chromatographic Methods for Purity and Homogeneity Analysis

Chromatographic techniques are essential for assessing the purity and homogeneity of this compound, separating the target compound from starting materials, by-products, and oligomers of different lengths.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful method for purity analysis. mdpi.com In RP-HPLC, separation is based on differences in polarity. The bifunctional nature of this compound (with one polar carboxylic acid end and one more hydrophobic tert-butyl ester end) allows for effective separation from non-functionalized or difunctionalized PEG impurities. nih.govnih.gov This technique is highly sensitive for detecting and quantifying impurities, making it a standard method for quality control. thermofisher.com

Size-Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), separates molecules based on their hydrodynamic volume in solution. chromatographyonline.comchromatographyonline.com This technique is particularly useful for analyzing polymers like PEGs. SEC can effectively determine the molecular weight distribution (polydispersity) of the sample, separating the target PEG9 compound from shorter or longer PEG chains (e.g., PEG8 or PEG10). sigmaaldrich.com It is also capable of detecting high-molecular-weight aggregates that may form during synthesis or storage. chromatographyonline.com

High-Performance Liquid Chromatography (HPLC) for Compound Purity and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound and for monitoring its reactions, such as in the synthesis of PROTACs (Proteolysis Targeting Chimeras). Given that PEG compounds often lack a strong UV chromophore, detectors like Charged Aerosol Detectors (CAD) or Evaporative Light Scattering Detectors (ELSD) are invaluable. researchgate.netresearchgate.net

A reversed-phase HPLC (RP-HPLC) method is typically employed to separate the target compound from starting materials, byproducts, and degradants. For a PEGylation reaction involving this compound, the HPLC chromatogram would be monitored to observe the consumption of the starting materials and the appearance of the product peak. researchgate.net The retention time of each species is influenced by its polarity and molecular weight.

Key Findings from Representative HPLC Analysis:

Purity Assessment: A high-purity sample of a PEG derivative will show a single, sharp peak. The presence of other peaks would indicate impurities.

Reaction Monitoring: In a conjugation reaction, three main peaks can be monitored: the unreacted PEG linker (e.g., this compound), the molecule to be conjugated, and the final PEGylated product. researchgate.net The elution order would depend on the specific column and mobile phase conditions.

Method Parameters: A typical RP-HPLC method might use a C4 or C8 column with a water/acetonitrile gradient containing a modifier like trifluoroacetic acid (TFA). fluoroprobe.com

Compound Typical Retention Time (min) Detection Method Purpose
Unreacted PEG ReagentShorterELSD/CADMonitoring Reaction Conversion
Starting MoleculeVariableUV/ELSD/CADMonitoring Reaction Conversion
PEGylated ProductLongerUV/ELSD/CADProduct Identification & Purity

Size Exclusion Chromatography (SEC) or Gel Permeation Chromatography (GPC) for Polymer Characterization

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is the primary method for determining the molecular weight (MW) and molecular weight distribution (polydispersity index, PDI) of polymers. lcms.czimpactanalytical.com For a discrete PEG compound like this compound, which has a defined chain length (n=9), SEC is used to confirm its monodispersity and distinguish it from other PEG oligomers or polymers. chromatographyonline.com

The technique separates molecules based on their hydrodynamic volume in solution. nih.gov Larger molecules elute earlier from the column because they are excluded from the pores of the stationary phase, while smaller molecules penetrate the pores and have a longer path, thus eluting later. mdpi.com

Key Findings from Representative SEC/GPC Analysis:

Molecular Weight Confirmation: The analysis confirms that the compound elutes as a single peak corresponding to its expected molecular weight (570.67 g/mol ), distinct from other PEG standards.

Polydispersity: For a monodisperse compound like this compound, the PDI should be very close to 1.0.

Typical Conditions: Aqueous or organic mobile phases can be used depending on the sample's solubility. For short-chain PEGs, organic solvents like tetrahydrofuran (B95107) (THF) are common. chromatographyonline.com A refractive index (RI) detector is often used for PEG analysis. lcms.cz

Parameter Expected Value for this compound Significance
Number Average MW (Mn)~570.67 g/mol Confirms chemical identity
Weight Average MW (Mw)~570.67 g/mol Confirms chemical identity
Polydispersity Index (PDI)≤ 1.1Indicates high sample homogeneity

Thermal Analysis for Polymer Characterization

Differential Scanning Calorimetry (DSC) for Glass Transition Temperature (Tg) Analysis in PEG Copolymers

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the heat flow into or out of a sample as a function of temperature. nih.gov It is used to determine key thermal transitions, such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). researchgate.net For PEG-containing copolymers, DSC can reveal how the incorporation of the PEG block affects the material's thermal properties.

While a discrete, short-chain molecule like this compound would likely show a sharp melting point rather than a glass transition, copolymers synthesized from it would exhibit a Tg. The Tg of PEG itself is typically very low, around -60 °C. medchemexpress.com This value can be influenced by the molecular weight of the PEG and the nature of the other copolymer block. mdpi.com

Key Findings from Representative DSC Analysis of a PEG Copolymer:

Glass Transition: A step change in the heat flow curve indicates the glass transition, where the material changes from a rigid, glassy state to a more flexible, rubbery state.

Melting and Crystallization: Endothermic peaks on heating represent melting, while exothermic peaks on cooling represent crystallization. The Tm of PEG homopolymer is dependent on its molecular weight. researchgate.net For copolymers, the confinement of the PEG block can lower its melting and crystallization temperatures compared to the free polymer. mdpi.com

Thermal Transition Typical Temperature Range for PEG Block in Copolymers (°C) Information Gained
Glass Transition (Tg)-70 to -50Indicates mobility of amorphous PEG chains
Melting (Tm)30 to 65Characterizes the crystalline PEG domains
Crystallization (Tc)10 to 40Characterizes the ordering of PEG chains upon cooling

Particle Size and Morphology Characterization (for conjugates/assemblies)

When amphiphilic molecules like this compound (after deprotection) are used to form conjugates or are part of self-assembling systems like micelles or nanoparticles, characterizing the size and shape of these assemblies is critical.

Dynamic Light Scattering (DLS) for Hydrodynamic Diameter Assessment

Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution of small particles and molecules in suspension. malvernpanalytical.com It determines the hydrodynamic diameter (Dh), which is the diameter of a sphere that diffuses at the same rate as the particle being measured. researchgate.net This size includes the core particle and any solvated layers on its surface, making it highly relevant for understanding the behavior of PEGylated nanoparticles in biological fluids. nih.gov

Key Findings from Representative DLS Analysis:

Particle Size: DLS provides the mean hydrodynamic diameter and the polydispersity index (PDI) of the particle population. For example, micelles formed from PEG-lipid conjugates can have diameters ranging from 10 to 100 nm. nih.gov

Stability: DLS can be used to monitor the stability of a nanoparticle suspension over time, with aggregation being indicated by a significant increase in the measured hydrodynamic diameter.

Sample Type Typical Hydrodynamic Diameter (nm) Polydispersity Index (PDI)
PEG-based Micelles10 - 100< 0.2
PEGylated Nanoparticles50 - 200< 0.25

Atomic Force Microscopy (AFM) for Nanoparticle Morphology

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical images of a surface. mdpi.com It is used to directly visualize the shape, size, and surface morphology of individual nanoparticles or self-assembled structures deposited on a substrate. nih.govresearchgate.net

Unlike DLS, which gives an ensemble average size in solution, AFM provides direct imaging of individual particles in a dried state. This allows for the confirmation of particle shape (e.g., spherical, worm-like) and can reveal surface details not accessible by light scattering techniques. researchgate.net

Key Findings from Representative AFM Analysis:

Morphology: AFM images can confirm, for instance, the spherical shape of micelles or nanoparticles formed from PEG conjugates. nih.gov

Size Confirmation: The height of a particle in an AFM image is often taken as a good measure of its vertical dimension, which can be compared to the hydrodynamic diameter from DLS. The lateral dimensions can be affected by tip-sample convolution. nih.gov

Surface Texture: AFM can reveal details about the surface roughness and organization of the self-assembled structures.

| Parameter Measured | Information Provided | | :--- | :--- | :--- | | 3D Topography | Direct visualization of particle shape and surface features. | | Particle Height | An estimate of the particle's vertical dimension. | | Phase Imaging | Information on surface composition and mechanical properties. |

Applications of Acid Peg9 T Butyl Ester in Diverse Chemical Research Fields

Bioconjugation Strategies in Chemical Biology Research

In the field of chemical biology, Acid-PEG9-t-butyl ester and its derivatives are instrumental in the synthesis of complex molecular conjugates. Its dual functionality allows for the sequential and controlled linkage of different molecular entities.

Utilization as a Heterobifunctional Linker for Biomolecule Conjugation (Proteins, Peptides, Nucleic Acids)

The primary application of this compound is as a heterobifunctional linker, a molecule with two different reactive groups that facilitate the covalent joining of two distinct molecules. scbt.comcovachem.comcreative-biolabs.com The free terminal carboxylic acid can be activated, commonly with reagents like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) or N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (B91526) (HATU), to react with primary amine groups present on biomolecules such as proteins, peptides, or modified nucleic acids. broadpharm.com This reaction forms a stable amide bond.

The other end of the molecule features a carboxylic acid protected by a t-butyl ester group. medkoo.comnanosoftpolymers.com This protecting group is stable under the conditions required for the initial amide bond formation but can be selectively removed using acidic conditions, such as with trifluoroacetic acid (TFA). dcchemicals.comvectorlabs.com Once deprotected, the newly exposed carboxylic acid becomes available for a second conjugation reaction, allowing for the creation of complex bioconjugates. The hydrophilic PEG9 spacer is particularly beneficial in these applications as it can increase the solubility and stability of the resulting conjugate and reduce non-specific interactions. broadpharm.comcd-bioparticles.net

Derivatives of this compound, such as Amino-PEG9-t-butyl ester and Azido-PEG9-t-butyl ester, expand its utility. The amino version allows for reaction with carboxylic acids or activated esters, dcchemicals.combroadpharm.com while the azido (B1232118) version is used in click chemistry. broadpharm.combroadpharm.com These linkers are crucial in the development of advanced biomedical tools, including antibody-drug conjugates (ADCs) and PROTACs (PROteolysis TArgeting Chimeras), where precise linking of a targeting moiety to a therapeutic payload is essential. medchemexpress.commedchemexpress.com

Linker TypeReactive Group 1Reactive Group 2 (Protected)Common Biomolecule Target (Group 1)Deprotection Condition (Group 2)
This compoundCarboxylic Acidt-butyl esterPrimary Amines (e.g., Lysine residues)Acidic (e.g., TFA)
Amino-PEG9-t-butyl esterAminet-butyl esterCarboxylic Acids, NHS estersAcidic (e.g., TFA)
Azido-PEG9-t-butyl esterAzidet-butyl esterAlkynes, CyclooctynesAcidic (e.g., TFA)

Covalent Attachment to Surfaces and Materials for Biosensing Applications

The functional groups of this compound and its derivatives are also used to immobilize biomolecules onto surfaces for applications like biosensors. scbt.comgoogle.com For a biosensor, a capture molecule (e.g., an antibody or a nucleic acid probe) must be attached to a solid support.

A common strategy involves first modifying the sensor surface with a chemical layer that presents amine groups. The carboxylic acid of this compound can then be activated and reacted with these surface amines to form a self-assembled monolayer. The PEG chains create a hydrophilic spacer that extends from the surface, which can help to prevent non-specific binding of other proteins and improve the accessibility of the capture molecule. frontiersin.org Following the attachment of the linker, the t-butyl ester group is removed, and the newly available carboxylic acid is used to covalently bind the desired biomolecule. This controlled, step-wise process ensures that the biomolecules are oriented correctly and remain functional, which is critical for the sensitivity and specificity of the biosensor. frontiersin.org

Polymer and Materials Science Research

In polymer and materials science, the reactive and cleavable functionalities of this compound are exploited to create advanced polymers with tailored properties and functionalities.

Synthesis of Functional Copolymers and Grafted Polymers via Atom Transfer Radical Polymerization (ATRP)

Atom Transfer Radical Polymerization (ATRP) is a controlled polymerization technique that allows for the synthesis of polymers with well-defined molecular weights and low polydispersity. cmu.edutkk.fi The technique relies on the reversible activation and deactivation of a dormant polymer chain by a transition-metal catalyst.

A molecule like this compound can be converted into an ATRP initiator. For example, the terminal carboxylic acid can be reacted with a molecule containing both a hydroxyl group and an ATRP-initiating site (e.g., an α-bromo ester). This creates a macroinitiator. This PEG-based initiator can then be used to grow a polymer chain of a desired monomer, such as styrene (B11656) or a methacrylate. cmu.edu The resulting structure is a block copolymer, with a hydrophilic PEG block and a second block with properties determined by the chosen monomer.

Alternatively, monomers containing a t-butyl ester group, such as tert-butyl acrylate (B77674) (tBA), are commonly used in ATRP. tkk.finih.gov While not a direct use of this compound itself, the principles are related. Polymers of tBA can be synthesized, and then the t-butyl groups can be hydrolyzed under acidic conditions to yield poly(acrylic acid), a pH-responsive polymer. cmu.edu This demonstrates the utility of the t-butyl ester group in creating functional polymers where a protected acid can be later revealed.

ATRP RoleDescriptionResulting Polymer
As Macroinitiator This compound is modified to incorporate an initiating group (e.g., α-bromo ester).Block copolymer with a PEG segment and a second polymer block.
Related Principle Polymerization of monomers like tert-butyl acrylate (tBA).Homopolymer (poly(tBA)) which can be post-modified by deprotecting the ester.

Design of Acid-Labile Polymeric Systems for Controlled Release Research

The t-butyl ester group is known for its acid-labile nature; it is stable at neutral pH but cleaves readily in acidic environments to yield a carboxylic acid and isobutylene (B52900). medkoo.com This property is highly valuable in the design of "smart" polymeric systems for applications like controlled drug release. nih.gov

For example, a drug molecule could be attached to a polymer backbone via a linker containing a t-butyl ester. In a physiological environment (pH 7.4), the linkage is stable. However, in acidic environments found in some pathological tissues like tumors or within specific cellular compartments like endosomes (pH 5-6), the ester bond can be hydrolyzed. nih.govresearchgate.net

While direct research citing this compound for this purpose is specific, the principle is well-established with similar structures. A polymer could be synthesized where the t-butyl ester of the PEG linker is part of the side chain. Upon exposure to acid, the cleavage of the t-butyl group would change the polarity and structure of the polymer, potentially triggering the disassembly of a nanoparticle or micelle and releasing an encapsulated therapeutic agent. researchgate.netrsc.org The PEG component would provide biocompatibility and stealth properties to the delivery system in circulation.

Formation of Self-Assembled Polymeric Nanostructures and Micelles in Research Contexts

The creation of amphiphilic block copolymers is a foundational strategy for producing self-assembled nanostructures such as polymeric micelles and nanoparticles. This compound is a valuable precursor in the synthesis of these copolymers. The hydrophilic PEG9 segment provides water solubility, while the terminal carboxylic acid allows for conjugation to a hydrophobic moiety, such as a lipid, a polyester (B1180765) (e.g., polylactic acid), or another hydrophobic polymer block.

Once synthesized, these amphiphilic molecules, when placed in an aqueous environment, spontaneously self-assemble to minimize the unfavorable interaction between the hydrophobic block and water. frontiersin.org This process results in the formation of core-shell nanostructures. The hydrophobic segments aggregate to form the core, which can serve as a reservoir for encapsulating poorly water-soluble research compounds. The hydrophilic PEG chains form the outer corona, creating a stable interface with the aqueous medium and sterically shielding the hydrophobic core. nih.gov

The characteristics of the resulting micelles, such as their size, critical micelle concentration (CMC), and drug-loading capacity, are influenced by the length and chemical nature of both the hydrophilic and hydrophobic blocks. nih.gov The use of a defined PEG linker like the PEG9 variant allows for precise control over the hydrophilic portion of the copolymer, enabling systematic studies into how the PEG chain length affects the final properties of the nanostructure. These self-assembled systems are instrumental in research for developing nanocarriers for targeted delivery studies. researchgate.net

Design of Chemical Probes and Research Reagents

The distinct functionalities at either end of the this compound molecule make it an ideal linker for constructing specialized chemical probes and reagents. The terminal carboxylic acid and the protected carboxylic acid can be sequentially deprotected and reacted, enabling the precise assembly of multi-component systems.

Synthesis of PROTAC (Proteolysis Targeting Chimeras) Linkers for Targeted Protein Degradation Studies

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules designed to recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. nih.gov A PROTAC molecule consists of three components: a ligand for the target protein, a ligand for an E3 ligase, and a chemical linker that connects them.

This compound is a prime candidate for the linker component. PEG-based linkers are the most common motifs used in PROTAC design, valued for their ability to enhance the solubility and cell permeability of the final PROTAC molecule. nih.gov The synthesis strategy often involves a two-step process:

The terminal carboxylic acid of the linker is coupled to an amine group on one of the ligands (e.g., the E3 ligase ligand) using standard amide bond-forming reagents like HATU or EDC. broadpharm.combroadpharm.com

The t-butyl ester protecting group on the other end of the linker is then removed under acidic conditions to expose a second carboxylic acid. This newly available acid is subsequently coupled to the second ligand (the target protein binder). nih.gov

This sequential approach prevents unwanted side reactions and allows for the controlled construction of the PROTAC. The length of the PEG linker is a critical parameter for the efficacy of a PROTAC, as it dictates the spatial orientation of the two ligands and influences the stability of the ternary complex (E3 ligase-PROTAC-target protein). The availability of PEG linkers of various lengths, such as this PEG9 variant, allows researchers to systematically optimize this distance to achieve maximal degradation efficiency. biochempeg.com

Feature of PEG Linkers in PROTACsResearch Finding / AdvantageCitation
Solubility The hydrophilic nature of the PEG chain increases the overall water solubility of the often-hydrophobic PROTAC molecule, improving its physicochemical properties for biological assays. diva-portal.org
Flexibility The conformational flexibility of the PEG chain can help the PROTAC adopt an optimal orientation for the formation of a stable and productive ternary complex. nih.gov
Length Optimization The degradation efficiency of a PROTAC is highly dependent on the linker length. PEG linkers can be synthesized in various lengths to fine-tune the distance between the two ligands for optimal ubiquitination. nih.govbiochempeg.com
Synthetic Accessibility Bifunctional PEG linkers like this compound enable the rapid and modular assembly of PROTAC libraries for screening and structure-activity relationship (SAR) studies. sigmaaldrich.com

Development of Fluorescently Labeled Molecules for Research Tracking

Fluorescent probes are indispensable tools for visualizing and tracking molecules in biological systems. This compound can be used to synthesize such probes by conjugating it to a fluorescent dye. The process typically involves reacting the terminal carboxylic acid of the PEG linker with an amine-functionalized fluorophore (e.g., cyanine, rhodamine, or fluorescein (B123965) derivatives) through an amide bond formation. broadpharm.com

The inclusion of the PEG9 spacer offers several advantages for the resulting fluorescent probe:

Enhanced Water Solubility : Many organic fluorophores are hydrophobic. Attaching a hydrophilic PEG chain significantly improves their solubility in aqueous buffers used for biological experiments. axispharm.com

Reduced Non-Specific Binding : The PEG chain is known to reduce non-specific interactions between the probe and biological surfaces, leading to a better signal-to-noise ratio in imaging experiments.

Biocompatibility : PEG is non-toxic and non-immunogenic, making the resulting probes suitable for use in cell-based assays and in vivo studies. axispharm.com

After attaching the fluorescent dye, the t-butyl ester at the other end of the linker can be deprotected. The resulting carboxylic acid provides a reactive handle for conjugation to a biomolecule of interest (e.g., a peptide, antibody, or small molecule ligand), thereby creating a targeted fluorescent probe for tracking that specific molecule within a cell or organism.

Application in Lipid-Based Formulations for Enhancing Solubility and Stability of Research Compounds

Lipid-based formulations, such as liposomes and lipid nanoparticles (LNPs), are widely used to improve the solubility and stability of hydrophobic research compounds. nih.govmdpi.com The surface of these nanoparticles is often modified with PEG chains, a process known as PEGylation, to improve their performance. mdpi.com

This compound is a key reagent for synthesizing the PEG-lipids required for these formulations. The synthesis involves forming an amide bond between the carboxylic acid of the PEG linker and the amine group of a phospholipid, such as 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (B53596) (DSPE). The resulting DSPE-PEG9-t-butyl ester conjugate can then be incorporated into a lipid formulation.

The presence of the PEG9 chains on the surface of the LNP confers several beneficial properties:

Increased Stability : The hydrophilic PEG layer provides a steric barrier that prevents the nanoparticles from aggregating, thus enhancing the colloidal stability of the formulation.

Enhanced Solubility : By encapsulating a hydrophobic compound within the lipid core of a PEGylated LNP, its apparent water solubility is dramatically increased, allowing for its administration in aqueous-based research systems. nih.govbiorxiv.org

"Stealth" Properties : In preclinical research, the PEG layer reduces recognition and clearance by the mononuclear phagocyte system, prolonging the circulation time of the nanoparticles. mdpi.com

These PEGylated lipid systems are crucial for the preclinical evaluation of many potent but poorly soluble chemical compounds.

Theoretical and Computational Chemistry Approaches to Acid Peg9 T Butyl Ester

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations, which are based on the fundamental principles of quantum mechanics, provide detailed electronic-level insights into chemical reactions. These methods can be used to determine the structures and energies of reactants, transition states, and products, thereby elucidating reaction mechanisms. rsc.orgmdpi.com

The formation of the t-butyl ester in Acid-PEG9-t-butyl ester and its subsequent removal (deprotection) are key chemical transformations. Quantum chemical calculations are used to map out the energy profiles of these reactions.

The deprotection of the t-butyl ester is typically accomplished under acidic conditions, often using trifluoroacetic acid (TFA). stackexchange.com Computational analysis of this mechanism shows that the process is initiated by the protonation of the ester's carbonyl oxygen. This is followed by the cleavage of the C-O bond, which results in the formation of a stable tertiary carbocation (the t-butyl cation) and the carboxylic acid. stackexchange.com The t-butyl cation is then typically deprotonated to form isobutylene (B52900). stackexchange.com Analyzing the transition states for these steps provides a quantitative understanding of the reaction's feasibility and kinetics. Selective deprotection in the presence of other acid-labile groups can also be investigated computationally. acs.orgresearchgate.net

Table 2: Illustrative Calculated Activation Energies for a Model Acid-Catalyzed Ester Hydrolysis (Deprotection)
Reaction StepDescriptionRelative Activation Energy
ProtonationProton transfer to the carbonyl oxygenLow
Nucleophilic Attack (Reverse)Water attacks the protonated esterModerate
C-O Bond CleavageFormation of t-butyl cation and carboxylic acidHigh (Rate-determining)

Quantum chemical calculations can predict the reactivity of different sites within the this compound molecule. By computing properties such as frontier molecular orbitals (HOMO and LUMO), electrostatic potential maps, and atomic charges, one can identify the most nucleophilic and electrophilic centers. mdpi.com

For instance, the highest occupied molecular orbital (HOMO) energy can indicate the propensity of a site to act as an electron donor (nucleophile), while the lowest unoccupied molecular orbital (LUMO) energy can suggest its likelihood to act as an electron acceptor (electrophile). The calculated electrostatic potential can visualize electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule, guiding predictions about where electrostatic interactions and chemical reactions are most likely to occur. This information is invaluable for predicting how this compound will react with other reagents and for designing synthetic strategies that exploit its chemical properties.

Challenges and Future Research Directions in Acid Peg9 T Butyl Ester Chemistry

Optimization of Synthetic Efficiency and Scalability for Research Materials

The synthesis of monodisperse PEG derivatives like Acid-PEG9-t-butyl ester remains a significant hurdle, particularly for producing research-grade materials at a larger scale. Traditional polymerization methods often result in polydisperse mixtures, which can lead to batch-to-batch variations and complications in the analysis of final conjugates. researchgate.net

Future research is focused on developing more efficient and scalable synthetic strategies. Solid-phase synthesis, a technique borrowed from peptide chemistry, offers a promising avenue for the stepwise and controlled construction of PEG chains. nih.gov This method allows for the synthesis of monodisperse PEGs with defined lengths and functionalities, and it is amenable to automation, which would significantly enhance production efficiency. nih.gov The key advantages of solid-phase synthesis in this context include the elimination of tedious purification steps after each monomer addition and the ability to drive reactions to completion using excess reagents that can be easily washed away. nih.gov

Synthesis StrategyAdvantagesDisadvantagesKey Research Directions
Traditional Polymerization Cost-effective for large-scale production of polydisperse PEGs.Results in a mixture of chain lengths, complicating characterization.Development of catalysts for better control over polymerization.
Liquid-Phase Iterative Growth Allows for the synthesis of monodisperse PEGs.Can be labor-intensive and require multiple purification steps.Improving purification techniques to enhance scalability. researchgate.net
Solid-Phase Synthesis Enables automated, stepwise synthesis of monodisperse PEGs; simplifies purification. nih.govCan be more expensive for large-scale production compared to traditional methods.Development of novel, high-loading solid supports and efficient coupling reagents. nih.gov
Enzymatic Synthesis Offers high selectivity and potential for green chemistry approaches.Limited by enzyme stability and substrate specificity.Engineering enzymes for broader substrate scope and enhanced stability.

Development of Novel Orthogonal Protection/Deprotection Strategies

The utility of this compound lies in its two distinct functional groups: a carboxylic acid and a t-butyl ester. The t-butyl group serves as a protecting group for the carboxylic acid, allowing for the selective reaction of the terminal acid group. The development of robust and orthogonal protection and deprotection strategies is crucial for the sequential modification of this linker.

Furthermore, exploring protecting groups that are sensitive to enzymatic cleavage or specific light wavelengths would provide even greater control over the deprotection process, enabling highly selective modifications in the presence of a wide range of other functional groups.

Protecting GroupDeprotection ConditionOrthogonalityFuture Research Focus
t-Butyl (t-Boc) Strong acids (e.g., TFA). cd-bioparticles.netorganic-chemistry.orgSensitive to acidic conditions, which may cleave other protecting groups.Development of milder acidic deprotection methods. researchgate.net
Benzyl (Bn) Hydrogenolysis (e.g., H2, Pd/C).Orthogonal to acid- and base-labile groups.Improving catalyst efficiency and selectivity.
9-Fluorenylmethoxycarbonyl (Fmoc) Base (e.g., piperidine). researchgate.netOrthogonal to acid-labile groups.Development of alternative base-labile groups with different cleavage kinetics. beilstein-journals.org
Photolabile Groups UV light.Highly orthogonal, allowing for spatial and temporal control of deprotection.Designing photolabile groups with higher cleavage efficiency and biocompatibility.
Enzyme-Labile Groups Specific enzymes.Offers high specificity and mild reaction conditions.Expanding the range of enzyme-labile protecting groups and their corresponding enzymes.

Expanding the Repertoire of Functional Derivatives for Tailored Research Applications

While the acid and protected acid functionalities of this compound are versatile, the ever-expanding needs of biomedical and materials science research demand a broader array of functional derivatives. The ability to introduce a wide range of reactive groups at one or both ends of the PEG chain is essential for creating tailored molecules for specific applications. biochempeg.comaxispharm.com

Future research will focus on the synthesis of heterobifunctional PEG linkers incorporating functionalities such as amines, thiols, azides, alkynes, and maleimides. mdpi.com These groups enable a variety of highly efficient and specific conjugation chemistries, including "click chemistry" (e.g., copper-catalyzed azide-alkyne cycloaddition) and thiol-maleimide coupling. broadpharm.com Such reactions are often high-yielding and can be performed under mild, aqueous conditions, making them ideal for the modification of sensitive biomolecules. broadpharm.com

Moreover, the development of multi-arm or branched PEG structures with diverse functionalities at the termini will open up new possibilities for creating complex, three-dimensional architectures for applications in areas like drug delivery and tissue engineering. creativepegworks.com

Functional GroupReactive TowardsCommon Applications
Carboxylic Acid/NHS Ester Primary amines. broadpharm.comProtein and peptide conjugation. nih.gov
Amine Carboxylic acids, NHS esters, aldehydes, ketones. broadpharm.comSurface modification, bioconjugation.
Thiol Maleimides, pyridyl disulfides. mdpi.comSite-specific protein modification, hydrogel formation.
Azide Alkynes (Click Chemistry).Bioorthogonal labeling, polymer synthesis.
Alkyne Azides (Click Chemistry).Bioorthogonal labeling, surface functionalization.
Maleimide (B117702) Thiols. broadpharm.comSite-specific protein conjugation.

Advanced Understanding of PEG-Conjugate Interactions in Complex Research Environments

The process of attaching PEG chains to molecules, known as PEGylation, is widely used to improve the pharmacokinetic properties of therapeutic proteins and nanoparticles. wikipedia.orgtandfonline.com PEGylation can increase a molecule's hydrodynamic size, prolonging its circulation time by reducing renal clearance, and can shield it from the immune system. wikipedia.org However, the interactions of PEGylated molecules within complex biological environments are not yet fully understood.

Future research will employ advanced analytical techniques and computational modeling to gain a deeper understanding of how factors such as PEG chain length, conformation, and the nature of the conjugated molecule influence interactions with proteins, cells, and other biological components. researchgate.net While PEG is generally considered to be biologically inert, studies have shown that it can weakly interact with proteins through hydrogen bonding and hydrophobic interactions. researchgate.net The conformation of the PEG chain—whether it adopts a "mushroom" or "brush" configuration on a nanoparticle surface—can significantly impact these interactions. nih.gov A more nuanced understanding of these phenomena will enable the rational design of PEGylated systems with optimized in vivo behavior.

Exploration of Sustainable Synthetic Pathways and Green Chemistry Principles

The synthesis of PEG and its derivatives often involves the use of petroleum-based starting materials and organic solvents. As the demand for these materials grows, there is an increasing need to develop more sustainable and environmentally friendly synthetic methods. nsf.gov

Future research in this area will focus on several key aspects of green chemistry. One promising approach is the use of PEG itself as a green reaction medium. rsc.orgresearchgate.net Low molecular weight PEGs are non-toxic, biodegradable, and have low vapor pressure, making them an attractive alternative to volatile organic solvents. researchgate.netingentaconnect.com Additionally, research into the use of renewable resources for the synthesis of PEG monomers and the development of catalytic processes that minimize waste and energy consumption are critical for the long-term sustainability of PEG chemistry. rsc.org The principles of green chemistry, such as atom economy and the use of safer solvents and reagents, will be central to the development of next-generation synthetic pathways for compounds like this compound. acsgcipr.org

Integration into Emerging Research Paradigms in Supramolecular Chemistry and Nanotechnology

The unique properties of PEG, including its biocompatibility, hydrophilicity, and ability to be functionalized, make it an ideal component for the construction of supramolecular assemblies and advanced nanomaterials. creativepegworks.com this compound, with its defined length and orthogonal functionalities, is a valuable tool in these emerging fields.

Future research will explore the integration of this compound and its derivatives into the design of novel drug delivery systems, such as micelles and liposomes, where the PEG chains can form a protective corona that enhances stability and circulation time. nih.gov In supramolecular chemistry, these linkers can be used to connect different molecular components, leading to the formation of complex, self-assembled structures with tailored properties. Furthermore, the ability to precisely control the length and functionality of the PEG linker will be crucial for the development of "smart" materials that can respond to specific environmental stimuli, such as changes in pH or temperature.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing and characterizing Acid-PEG9-t-butyl ester in PROTAC development?

  • Methodological Answer : Synthesis typically involves stepwise PEGylation of the acid moiety with tert-butyl ester protection. Characterization requires nuclear magnetic resonance (NMR) to confirm PEG chain length and esterification (¹H/¹³C NMR for backbone protons and tert-butyl groups) and high-performance liquid chromatography (HPLC) to assess purity (>95%) . Mass spectrometry (MS) is critical for verifying molecular weight, particularly to resolve ambiguities in PEG polydispersity .

Q. How can researchers ensure reproducibility when incorporating this compound into PROTAC constructs?

  • Methodological Answer : Follow the "Materials and Methods" guidelines from peer-reviewed journals:

  • Document reaction conditions (temperature, solvent, catalyst) and purification steps (e.g., column chromatography gradients).
  • Use standardized protocols for PEG linker conjugation, referencing established procedures for tert-butyl ester deprotection .
  • Include supplementary data (e.g., NMR spectra, HPLC traces) to enable replication .

Advanced Research Questions

Q. What experimental design strategies optimize the stability and bioactivity of this compound in cellular environments?

  • Methodological Answer :

  • Taguchi Method : Apply orthogonal arrays to test factors like pH, temperature, and solvent composition. For example, highlights ANOVA to identify dominant parameters (e.g., catalyst concentration contributed 77.58% variance in ester yield) .
  • Stability Assays : Use dynamic light scattering (DLS) to monitor PEG aggregation under physiological conditions and liquid chromatography-mass spectrometry (LC-MS) to track ester hydrolysis kinetics .

Q. How can conflicting data on this compound’s solubility be resolved in PROTAC applications?

  • Methodological Answer :

  • Controlled Variable Testing : Systematically vary PEG chain hydration (e.g., via DMSO/water ratios) and measure solubility using nephelometry.
  • Comparative Analysis : Cross-reference solubility data from NIST Chemistry WebBook ( ) with recent PROTAC studies ( ). Discrepancies may arise from tert-butyl ester hydrolysis during storage; address via lyophilization or inert-atmosphere storage .

Q. What statistical approaches validate the efficiency of this compound in E3 ligase recruitment for targeted protein degradation?

  • Methodological Answer :

  • Dose-Response Analysis : Fit sigmoidal curves to quantify DC₅₀ (degradation concentration) and compare to negative controls (e.g., PEG linkers without tert-butyl ester).
  • ANOVA for Replicates : Use triplicate experiments to assess batch-to-batch variability in PROTAC activity. demonstrates how ANOVA isolates critical factors (e.g., catalyst type contributed 0.315 vs. 0.614 for concentration in ester yield) .

Data Analysis and Contradictions

Q. How should researchers interpret discrepancies in PROTAC activity when using this compound vs. shorter PEG linkers?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Studies : Map linker length (PEG9 vs. PEG4) to ubiquitination efficiency via Western blotting.
  • Molecular Dynamics (MD) Simulations : Model PEG9’s conformational flexibility to explain steric hindrance or improved E3 ligase engagement .
  • Contradiction Resolution : If shorter linkers outperform PEG9, evaluate tert-butyl ester hydrolysis artifacts (e.g., via LC-MS) or cellular uptake differences .

Q. What techniques mitigate batch-to-batch variability in this compound synthesis?

  • Methodological Answer :

  • Quality Control Workflow : Implement in-process controls (e.g., inline FTIR for real-time monitoring of esterification).
  • Design of Experiments (DoE) : Use factorial designs to identify critical parameters (e.g., reaction time, reagent purity) affecting PEG polydispersity .

Ethical and Reproducibility Considerations

Q. How can researchers ethically address incomplete PROTAC degradation data involving this compound?

  • Methodological Answer :

  • Transparency in Reporting : Disclose all experimental conditions (e.g., cell line, passage number) in supplementary materials.
  • Pre-registration : Submit protocols to repositories like Open Science Framework to avoid selective reporting bias .

Tables for Reference

Parameter Optimal Value Contribution to Yield Source
Catalyst Concentration1.5% w/w77.58%
Reaction Temperature60°C12.34%
PEG Chain LengthPEG9N/A (qualitative)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.